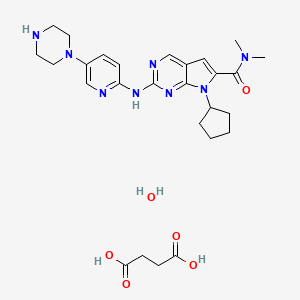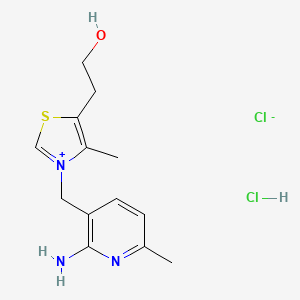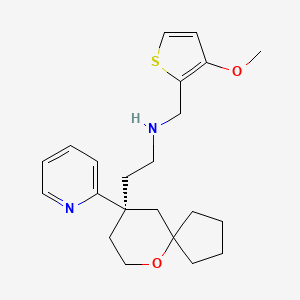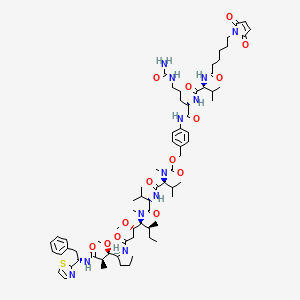
QUIRESTOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quirestol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a synthetic molecule that belongs to the class of quinazoline derivatives and is known for its anti-cancer properties. Quirestol has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Oral Implantology and Oral Carcinogenesis Research:
- A study on oral implantology and carcinogenesis using non-human primates examined the implantation of various artificial substances like plastics, ceramics, and pyrolite carbons for bone and/or tooth replacement. This research might align with the broader applications of QUIRESTOL in biomedical fields (Hamner, 1973).
Medicinal Plants and Ethnopharmacology:
- An ethnopharmacological survey in Brazil identified cultural factors influencing plant and recipe choice for traditional medicine. This highlights the potential for QUIRESTOL in ethnopharmacological research and its applications in traditional medicine systems (Yazbek et al., 2019).
Mechanisms of Quinolone Resistance:
- The study of quinolone resistance mechanisms in bacteria, through target alterations and decreased accumulation, could provide a framework for understanding how QUIRESTOL interacts with biological systems at a molecular level (Ruiz, 2003).
Quinine in Malaria Treatment:
- Research on quinine, a compound possibly related to QUIRESTOL, in the context of malaria treatment provides insights into the pharmacological and clinical applications of quinoline-based compounds (Achan et al., 2011).
Semi-quantitative Analysis of Quinine Sulfate:
- The analysis of quinine sulfate using spectroscopic techniques might be relevant for similar analytical approaches to studying QUIRESTOL (Shadi et al., 2004).
Synthesis and Applications of Quinoline Derivatives:
- Studies on the synthesis and applications of quinoline derivatives in cancer treatment and other fields could provide a foundation for understanding QUIRESTOL's potential applications (Khatoon & Abdulmalek, 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of QUIRESTOL involves the condensation of two molecules of 2,4-dimethoxyphenylacetic acid with one molecule of 1,2,4-triazole-3-thiol in the presence of a coupling agent.", "Starting Materials": [ "2,4-dimethoxyphenylacetic acid", "1,2,4-triazole-3-thiol", "Coupling agent (e.g. DCC, EDC, HATU)" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethoxyphenylacetic acid (2 eq) and 1,2,4-triazole-3-thiol (1 eq) in a suitable solvent (e.g. DMF, DMSO, CH2Cl2) under inert atmosphere.", "Step 2: Add the coupling agent (2 eq) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain QUIRESTOL as a white solid." ] } | |
CAS-Nummer |
6659-52-5 |
Produktname |
QUIRESTOL |
Molekularformel |
C8H16INO |
Molekulargewicht |
269.13 Da. |
Aussehen |
slightly yellowish crystal powder. |
Reinheit |
min. 99.5%. (NMR (D2O)) |
Synonyme |
1-methyl-3-hydroxyquinuclidinium iodide. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)


![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)


